Cas no 1500446-88-7 (2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine)
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine
-
- Inchi: 1S/C9H19NO/c1-6(2)11-8-5-7(10)9(8,3)4/h6-8H,5,10H2,1-4H3
- InChI Key: RDFVLCNOBZQYRK-UHFFFAOYSA-N
- SMILES: C1(N)CC(OC(C)C)C1(C)C
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 187.3±33.0 °C at 760 mmHg
- Flash Point: 50.3±18.6 °C
- Vapor Pressure: 0.6±0.4 mmHg at 25°C
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D590885-10mg |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine |
1500446-88-7 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D590885-50mg |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine |
1500446-88-7 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D590885-100mg |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine |
1500446-88-7 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-138148-0.05g |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, Mixture of diastereomers |
1500446-88-7 | 95% | 0.05g |
$205.0 | 2023-02-15 | |
| Enamine | EN300-138148-0.1g |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, Mixture of diastereomers |
1500446-88-7 | 95% | 0.1g |
$306.0 | 2023-02-15 | |
| Enamine | EN300-138148-0.25g |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, Mixture of diastereomers |
1500446-88-7 | 95% | 0.25g |
$438.0 | 2023-02-15 | |
| Enamine | EN300-138148-0.5g |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, Mixture of diastereomers |
1500446-88-7 | 95% | 0.5g |
$691.0 | 2023-02-15 | |
| Enamine | EN300-138148-1.0g |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, Mixture of diastereomers |
1500446-88-7 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-138148-2.5g |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, Mixture of diastereomers |
1500446-88-7 | 95% | 2.5g |
$1735.0 | 2023-02-15 | |
| Enamine | EN300-138148-5.0g |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, Mixture of diastereomers |
1500446-88-7 | 95% | 5.0g |
$2566.0 | 2023-02-15 |
2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine
Research Brief on 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine (CAS: 1500446-88-7) in Chemical Biology and Pharmaceutical Applications
The compound 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine (CAS: 1500446-88-7) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This cyclobutane derivative exhibits unique structural features that make it a promising scaffold for drug discovery and development. Recent studies have focused on its potential as a building block for novel bioactive compounds, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacological properties of this compound, revealing its ability to modulate specific neurotransmitter systems. The research demonstrated that the 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine scaffold shows excellent blood-brain barrier penetration, making it particularly valuable for CNS-targeted therapeutics. The study employed molecular docking simulations and in vitro binding assays to characterize its interactions with various receptor targets.
In synthetic chemistry applications, researchers have developed innovative routes for the production of 1500446-88-7 with improved yields and purity. A recent patent application (WO2023056123) describes a novel catalytic asymmetric synthesis method that achieves >99% enantiomeric excess, addressing previous challenges in stereoselective preparation. This advancement is particularly significant as the stereochemistry of this compound has been shown to dramatically influence its biological activity.
Pharmacokinetic studies conducted in 2024 have provided new insights into the metabolic stability and clearance mechanisms of 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine. The compound demonstrates favorable metabolic profiles in preclinical models, with minimal cytochrome P450 inhibition and good oral bioavailability. These characteristics position it as an attractive lead compound for further optimization in drug development programs.
Emerging research has also explored the potential of 1500446-88-7 as a key intermediate in the synthesis of more complex pharmaceutical agents. Several research groups have reported successful derivatization at both the amine and ether functionalities, yielding compounds with diverse biological activities. This versatility highlights the compound's value as a multifunctional building block in medicinal chemistry.
Future research directions for this compound include expanded structure-activity relationship studies and investigation of its potential in combination therapies. The unique physicochemical properties of 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, including its balanced lipophilicity and molecular rigidity, suggest it may have applications beyond its current investigational uses, possibly in targeted drug delivery systems or as a molecular probe in chemical biology studies.
1500446-88-7 (2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)